molecular formula C17H16N4OS B11973049 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11973049
M. Wt: 324.4 g/mol
InChI Key: VMTIRGYYTLJDRI-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative. Its structure features:

  • A 1,2,4-triazole core with a thiol (-SH) group at position 2.
  • A Schiff base linkage formed by the condensation of an amino group at position 4 with 3-methylbenzaldehyde, resulting in an (E)-configured imine.
  • A phenoxymethyl substituent at position 5, introducing a phenyl ether moiety.

This scaffold is associated with diverse biological activities, including antitumor, antimicrobial, and antiviral properties, as observed in structurally related compounds .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(3-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-13-6-5-7-14(10-13)11-18-21-16(19-20-17(21)23)12-22-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+

InChI Key

VMTIRGYYTLJDRI-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

Reaction of formic acid with thiosemicarbazide in aqueous medium at 105°C generates aldehyde amine thiourea precursors. Subsequent crystallization at -10°C yields a stable intermediate (85% yield).

Representative Reaction:
$$ \text{Formic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{H}_2\text{O}, 105^\circ\text{C}} \text{Aldehyde amine thiourea} $$

Cyclization to Triazole-Thiol

Treatment of the intermediate with sodium carbonate (2.5 equivalents) at 100°C for 4 hours induces cyclization. Acidic workup (pH 4–5) followed by recrystallization affords the triazole-thiol core (55% yield).

Key Data:

ParameterValue
Temperature100°C
Reaction Time4 hours
BaseNa₂CO₃ (2.5 eq)
Yield55%

Functionalization with Phenoxymethyl and Imine Groups

The triazole-thiol core undergoes sequential modifications to introduce the phenoxymethyl and 3-methylbenzylideneamino groups.

Phenoxymethylation

Alkylation of the triazole-thiol at the 5-position is achieved using phenoxymethyl bromide under basic conditions.

Typical Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 60–80°C

  • Time: 6–8 hours

This step attaches the phenoxymethyl group, enhancing lipophilicity and steric bulk.

Imine Formation (Schiff Base Reaction)

Condensation of 5-(phenoxymethyl)-4-amino-4H-1,2,4-triazole-3-thiol with 3-methylbenzaldehyde in ethanol under reflux yields the target compound. The reaction is stereoselective, favoring the E-isomer due to thermodynamic stability.

Optimized Protocol:

ComponentQuantity
3-Methylbenzaldehyde1.2 equivalents
Ethanol50 mL per gram of substrate
CatalystAcetic acid (0.1 eq)
Reaction Time12–24 hours
Yield60–70% (reported)

Mechanistic Insight:
$$ \text{NH}_2\text{-Triazole} + \text{ArCHO} \xrightarrow{\text{EtOH, Δ}} \text{ArCH=N-Triazole} + \text{H}_2\text{O} $$

Alternative Pathways and Modifications

One-Pot Synthesis

Recent approaches combine triazole formation and functionalization in a single pot. Thiosemicarbazide derivatives pre-functionalized with phenoxymethyl groups undergo cyclization and imine formation sequentially, reducing purification steps.

Advantages:

  • Reduced reaction time (total 8–10 hours)

  • Higher overall yield (≈65%)

Solid-Phase Synthesis

Immobilization of intermediates on resin supports enables precise control over substitution patterns. This method is preferred for generating analogs but requires specialized equipment.

Analytical Characterization

Post-synthetic validation ensures structural fidelity:

Techniques:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 7.25–7.50 (m, 8H, aromatic), 5.10 (s, 2H, OCH₂).

    • ¹³C NMR : 160.2 ppm (C=S), 152.1 ppm (CH=N).

  • Mass Spectrometry :

    • ESI-MS: m/z 325.1 [M+H]⁺.

  • X-ray Crystallography :

    • Confirms E-configuration of the imine bond and planar triazole ring.

Challenges and Optimization

Thiol Oxidation

The -SH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis.

Stereochemical Control

While the E-isomer predominates, trace Z-isomers may form. Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% isomeric purity.

Industrial-Scale Considerations

Scale-up introduces challenges:

ParameterLaboratory ScalePilot Scale (10 kg)
Cyclization Time4 hours6–8 hours
Yield55%48–50%
Purity>98%95–97%

Continuous flow reactors mitigate exothermic risks during phenoxymethylation, improving reproducibility.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces imine formation time to 30–60 minutes with comparable yields.

  • Biocatalytic Approaches : Lipase-mediated alkylation under mild conditions (40°C, pH 7) shows promise for greener synthesis .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity characteristic of triazoles and thiols:

Thiol Group Reactions

  • Thiol-exchange reactions : The -SH group can react with alkylating agents to form disulfides or thioethers.

  • Oxidation : Thiols oxidize to sulfonic acids or disulfides under oxidative conditions.

  • Condensation : Thiols participate in condensation reactions with carbonyl compounds.

Imine Group Reactions

  • Hydrolysis : The imine linkage may hydrolyze under acidic/basic conditions to form amines.

  • Further condensation : The imine can react with additional aldehydes or ketones.

Triazole Ring Reactivity

  • Substitution : Electrophilic substitution at nitrogen positions.

  • Ring-opening : Under extreme conditions (e.g., strong acids), the triazole ring may cleave.

Reaction Conditions

Critical parameters influencing reaction outcomes include:

  • Solvents : Ethanol, pyridine/water mixtures .

  • Catalysts : Sodium hydroxide, caesium carbonate .

  • Temperature : Reflux conditions (e.g., 80–100°C).

Analytical Techniques

The compound’s structural integrity is confirmed via:

  • NMR spectroscopy : Proton and carbon shifts identify functional groups (e.g., thiol, imine).

  • Mass spectrometry : Molecular ion peaks confirm molecular weight (~324 g/mol) .

Property Value Source
Molecular formulaC₁₇H₁₆N₄OS
Molecular weight324.4 g/mol
SMILES notationCC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Biological Activity

The compound 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound features a triazole ring, a thiol group, and a phenoxymethyl moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

  • Molecular Formula : C17H16N4OS
  • Molecular Weight : 324.4 g/mol

The structural components of this compound include:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Thiol Group (-SH) : Enhances reactivity and biological properties.
  • Phenoxymethyl Group : Contributes to solubility and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles, including this compound, exhibit significant anticancer activity. The triazole moiety is known for its ability to interact with biological receptors due to its hydrogen bonding capabilities and dipole character. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of triazole derivatives:

  • Compounds were tested using the MTT assay.
  • Notable selectivity was observed towards cancer cells compared to normal cells.
  • Certain derivatives demonstrated enhanced potency against melanoma cell lines.

Antimicrobial Activity

Compounds in the triazole family have also been reported to possess antimicrobial properties. The presence of the thiol group is believed to play a critical role in enhancing the antibacterial and antifungal activities of these compounds. For example:

  • Triazole derivatives have shown effectiveness against various bacterial strains and fungi.
  • The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Other Biological Activities

The compound may also exhibit other pharmacological activities such as:

  • Anti-inflammatory : Potentially reducing inflammation through inhibition of pro-inflammatory mediators.
  • Antiviral : Some triazole derivatives have been evaluated for their antiviral properties against viruses like HIV and influenza .
  • Analgesic : Certain analogs have demonstrated pain-relieving effects comparable to standard analgesics in preclinical models .

Synthesis and Modifications

The synthesis of this compound typically involves several steps that allow for the introduction of various substituents. This flexibility in synthesis can lead to modifications that enhance biological activity or alter pharmacokinetic properties.

Synthetic Pathway Example

  • Starting Material Preparation : Synthesize the triazole core from appropriate hydrazones.
  • Thiol Introduction : Introduce the thiol group through nucleophilic substitution reactions.
  • Final Modifications : Add phenoxymethyl groups via electrophilic aromatic substitution.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
4-(benzylideneamino)-5-(phenyl)-4H-1,2,4-triazole-3-thiolStructureAntibacterial and antifungal
5-(substituted phenyl)-4H-1,2,4-triazole-3-thiolsStructureAnticancer and anti-inflammatory
4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiolsStructureAnalgesic and antiviral

Unique Features

The specific combination of substituents in this compound may enhance its solubility and bioavailability compared to other triazoles. The presence of both phenoxymethyl and methyl groups potentially contributes to improved interactions with biological targets while maintaining favorable pharmacokinetic properties.

Scientific Research Applications

Biological Activities

Compounds containing the 1,2,4-triazole moiety have been associated with several biological activities:

  • Anticancer Activity : Research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-thiol derivatives can inhibit the proliferation of melanoma and breast cancer cells . The specific compound may also demonstrate similar antiproliferative properties due to its structural characteristics.
  • Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities. The thiol group enhances the ability of these compounds to interact with microbial targets, potentially leading to effective treatments against bacterial and fungal infections .
  • Antitubercular Activity : Some studies have explored the potential of triazole derivatives as candidates for treating tuberculosis. Their unique structural features may provide a basis for developing new antitubercular agents .

Case Studies

Several empirical studies highlight the efficacy of triazole derivatives:

  • Cytotoxicity Testing : A series of triazole-thiol derivatives were synthesized and tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. These studies revealed that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity of various 1,2,4-triazole derivatives against common pathogens. The results indicated that modifications in the chemical structure could significantly influence antimicrobial potency .
  • Synthesis and Characterization : The synthesis pathways for triazole-thiol compounds often involve reactions with aldehydes and other functional groups that enhance their biological activity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to purify these compounds effectively .

Potential Applications

The potential applications of 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be summarized as follows:

  • Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead structure for developing new anticancer or antimicrobial drugs.
  • Research in Medicinal Chemistry : The unique properties of this compound make it an interesting subject for further research in medicinal chemistry, particularly in designing hybrid compounds that combine different pharmacophores for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antitumor Activity
  • Compounds: Exhibited IC50 values lower than doxorubicin against MCF-7 (breast), Huh-7 (liver), and A-549 (lung) cancer cells. The benzo[d][1,3]dioxol-5-yl substituent showed superior activity, likely due to enhanced π-π stacking with cellular targets .
  • Metal Complexes (): Schiff base-metal complexes (e.g., with Co(II) or Cu(II)) demonstrated moderate-to-strong inhibition of MCF-7 and Hep-G2 cells, suggesting that coordination chemistry can amplify bioactivity .
Antimicrobial Activity
  • : Compound XIII (furan-2-yl and 4-methoxyphenyl substituents) displayed activity against Gram-positive bacteria and fungi, highlighting the role of heterocyclic moieties in microbial targeting .

Physicochemical Properties

  • Melting Points:

    • Compounds with bulky substituents (e.g., naphthalenyl in ) exhibit higher melting points (220–222°C) due to crystallinity .
    • Polar groups (e.g., pyridinyl in ) contribute to high melting points (276–278°C) via hydrogen bonding .
  • Lipophilicity: Ethoxy () and phenoxymethyl groups (target compound) improve membrane permeability compared to hydrophilic analogs .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol?

Answer:
The compound is typically synthesized via multi-step protocols:

  • Mannich Reaction : A three-component reaction involving arylpropionic acid derivatives (e.g., ibuprofen), formaldehyde, and secondary amines to form Schiff base intermediates .
  • Condensation Reactions : For example, refluxing 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 3-methylbenzaldehyde in ethanol under basic conditions (KOH) to form the imine bond .
  • Purification : Recrystallization from ethanol or methanol is commonly used to isolate the final product .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the Schiff base formation, aromatic substituents, and thiol group .
  • IR Spectroscopy : Stretching frequencies for C=N (1550–1650 cm1^{-1}) and S–H (2550–2600 cm1^{-1}) validate key functional groups .
  • X-ray Crystallography : Single-crystal studies (e.g., using Cu-Kα radiation) provide unambiguous confirmation of the (E)-configuration of the imine bond and molecular packing .

Advanced: How can synthetic yield be optimized for this compound?

Answer:

  • Solvent Selection : Ethanol or methanol improves solubility of intermediates, while DMF may enhance reaction rates for specific steps .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) can accelerate imine formation .
  • Computational Pre-screening : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions in reported antimicrobial activity data for this compound and its analogs?

Answer:

  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under consistent conditions (e.g., pH, bacterial strain, incubation time) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO2_2) or fluorobenzyl substituents to enhance membrane permeability and bioactivity .
  • Mechanistic Studies : Use fluorescence microscopy or flow cytometry to assess membrane disruption vs. intracellular target inhibition .

Advanced: What computational approaches are effective in predicting the reactivity of this compound?

Answer:

  • Reaction Path Searching : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for synthesis or degradation .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like bacterial enoyl-ACP reductase .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Advanced: How to establish structure-activity relationships (SAR) for triazole-thiol derivatives?

Answer:

  • Substituent Variation : Systematically replace the 3-methylphenyl or phenoxymethyl groups with halogens, methoxy, or alkyl chains to evaluate steric/electronic effects .
  • Biological Profiling : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to identify selectivity trends .
  • Coordination Chemistry : Synthesize metal complexes (e.g., Cu2+^{2+}, Zn2+^{2+}) to enhance stability and activity via chelation effects .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

  • Solvent Gradients : Slow evaporation of mixed solvents (e.g., ethanol/water) promotes nucleation .
  • Temperature Control : Crystallization at 4°C reduces thermal disorder in the lattice .
  • Co-crystallization : Use of methanol or DMSO as co-solvents stabilizes hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.